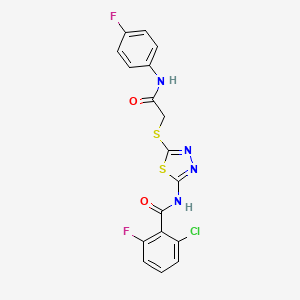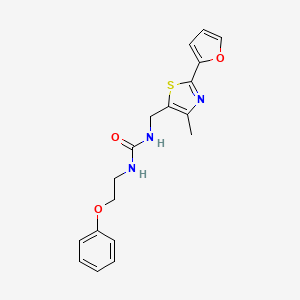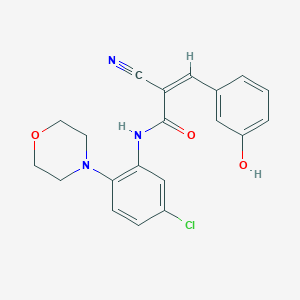
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as NPSPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is not fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has also been reported to modulate the immune system and protect against neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide for lab experiments is its ease of synthesis and high yield. It also exhibits good stability and solubility in various solvents, making it suitable for a range of experimental conditions. However, its potential toxicity and limited availability may be considered as limitations for certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in drug development, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, the development of new synthetic methods for N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide may lead to improved yields and reduced costs, making it more accessible for research purposes.
Conclusion:
In conclusion, N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and solubility make it suitable for a range of experimental conditions. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug development.
Métodos De Síntesis
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 3-nitrobenzylamine with 3-bromo-6-pyridin-3-ylpyridazine, followed by the reaction of the resulting intermediate with thioacetic acid. The final product, N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-16(19-13-4-1-5-14(9-13)22(24)25)11-26-17-7-6-15(20-21-17)12-3-2-8-18-10-12/h1-10H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKOULCJDYLQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)
![2-hydroxy-2-methyl-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2906264.png)
![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)
![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)



![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)
![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2906277.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)